Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
The synthesis of ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings, resulting in high diastereoselectivity without the need for chromatographic purification . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis .
Chemical Reactions Analysis
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Cyclopropanation: This reaction is fundamental in the synthesis of the compound itself, using reagents like ethyl diazoacetate and catalysts such as rhodium or ruthenium
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly detailed in the literature.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure, often using halogenating agents or nucleophiles.
Scientific Research Applications
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of biologically active compounds.
Medicinal Chemistry: The compound is used in the design of drugs targeting neurological and neurodegenerative diseases, as well as in the development of inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action for ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate largely depends on its application. In medicinal chemistry, it often acts as an intermediate or a scaffold that interacts with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise spatial orientation of functional groups, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared to other azabicyclohexane derivatives, such as:
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic that also features a bicyclic nitrogen-containing structure.
Bicifadine: An analgesic with a related azabicyclohexane core, used for its reuptake inhibition properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound in various applications.
Properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-7,9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZMDWMBRUEMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC2CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522352 |
Source
|
Record name | Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75715-99-0 |
Source
|
Record name | 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75715-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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